N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide, also known as PEAQX, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of AMPA receptors and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Applications
Research on related pyrimidine and acetamide derivatives highlights their versatile roles in chemical synthesis and potential pharmacological activities. For instance, the study of acetylenes and pyrimidine derivatives underscores the utility of these compounds in synthesizing various chemically significant structures, demonstrating their foundational role in organic synthesis (Roberts, Landor, & Bolessa, 1994). These methodologies pave the way for creating novel compounds with potential applications in drug development and other areas of chemical research.
Anticancer and Antimicrobial Activities
Pyrimidine and acetamide derivatives are investigated for their biological activities, particularly in anticancer and antimicrobial applications. For example, the synthesis and molecular docking analysis of an anticancer drug involving a similar chemical framework has been studied, indicating potential therapeutic applications against cancer (Sharma et al., 2018). Another research effort focused on designing, synthesizing, and evaluating lipophilic acetamide derivatives, finding potential anticancer and antimicrobial agents, highlighting the pharmacological relevance of such compounds (Ahmed et al., 2018).
Antiallergic Properties
Additionally, novel N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as antiallergic agents, demonstrating the potential of pyrimidine and acetamide derivatives in developing new therapeutic agents for allergy management (Menciu et al., 1999).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-6-5-7-17(12-16)13-20(25)22-11-10-18-14-23-21(24-15-18)19-8-3-2-4-9-19/h2-9,12,14-15H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXDFWTVZIUFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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